2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

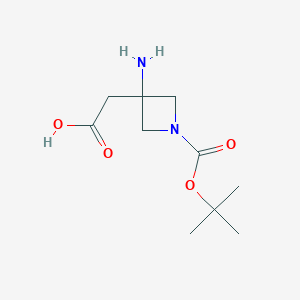

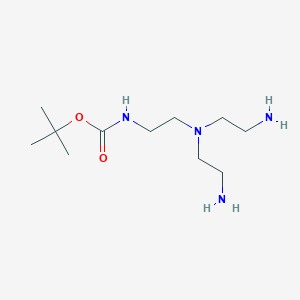

“2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine . This compound is typically stored at 4 degrees Celsius and is in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid” is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid” has a molecular weight of 452.51 . It is a solid at room temperature and is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Potential Elastase Inhibitors

One study highlights the synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones, including derivatives related to "2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid." These compounds are prepared through a series of chemical reactions starting from (3S)-3-(tert-butoxycarbonyl)amino azetidin-2-one. They behave as transient inhibitors of porcine pancreatic elastase (PPE), suggesting potential therapeutic applications in diseases where elastase inhibition is beneficial (Beauve et al., 1999).

Heterocyclic Amino Acid Synthesis

Another research paper describes the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate as a novel heterocyclic amino acid. This compound was obtained via [3+2] cycloaddition, demonstrating the versatility of azetidine derivatives in synthesizing complex amino acids with potential applications in medicinal chemistry and drug design (Dzedulionytė et al., 2021).

Quantitative Analysis of the Tert-Butyloxycarbonyl Group

Research on the quantitative analysis of the tert-butyloxycarbonyl (Boc) group in amino acid and peptide derivatives has shown that the Boc group can be accurately determined through a back titration method. This process involves cleaving the Boc group from N-blocked amino acids or peptides, showcasing the importance of precise analytical techniques in synthesizing and studying amino acid derivatives (Ehrlich-Rogozinski, 1974).

Antibacterial Beta-Lactam Antibiotics

A study on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduces a new class of heteroatom-activated beta-lactam antibiotics. These compounds, derived from azetidine and showing significant activity predominantly against Gram-negative bacteria, underscore the role of azetidine derivatives in developing new antibacterial agents (Woulfe & Miller, 1985).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXIDVIOBWNUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)

![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)

![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)